molecular formula C₁₆H₁₆N₅NaO₉S₃ B1139967 1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate CAS No. 144650-95-3

1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate

Cat. No.: B1139967
CAS No.: 144650-95-3
M. Wt: 541.51
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Description

1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an azido group, a hydroxybenzoyl moiety, and a disulfide linkage, which contribute to its reactivity and versatility in chemical synthesis and biological applications.

Properties

IUPAC Name

1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O8S3/c17-20-19-9-1-2-10(11(22)7-9)15(25)18-4-6-31-30-5-3-14(24)29-21-13(23)8-12(16(21)26)32(27)28/h1-2,7,12,22H,3-6,8H2,(H,18,25)(H,27,28)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQNKRMZXMHUNI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)S(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N5O8S3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate typically involves several key steps:

  • Formation of the Hydroxybenzoyl Intermediate: : The synthesis begins with the preparation of the 4-azido-2-hydroxybenzoyl intermediate. This can be achieved by nitration of 2-hydroxybenzoic acid, followed by reduction to form the corresponding amine, and subsequent diazotization and azidation to introduce the azido group.

  • Disulfide Linkage Formation: : The next step involves the coupling of the hydroxybenzoyl intermediate with an ethyldisulfanyl group. This can be done through a thiol-disulfide exchange reaction, where the hydroxybenzoyl intermediate reacts with a disulfide-containing compound under mild conditions.

  • Esterification and Cyclization: : The final steps include esterification of the disulfide-linked intermediate with a suitable acylating agent, followed by cyclization to form the pyrrolidine ring. This step often requires specific catalysts and controlled reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve scalability and cost-effectiveness. This includes the use of continuous flow reactors for better control of reaction parameters, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate can undergo various types of chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfonic acids or other higher oxidation states.

    Reduction: The azido group can be reduced to an amine, which can further participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids, or other strong oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide linkage may yield sulfonic acids, while reduction of the azido group can produce primary amines.

Scientific Research Applications

1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Employed in bioconjugation techniques, where it can be used to label proteins or other biomolecules with fluorescent tags or other functional groups.

    Medicine: Investigated for its potential use in drug delivery systems, where its unique structural features can be exploited to target specific cells or tissues.

    Industry: Utilized in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate exerts its effects depends on its specific application. In bioconjugation, for example, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The disulfide linkage can undergo redox reactions, allowing for reversible binding and release of target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-[3-[2-[(4-Amino-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate: Similar structure but with an amino group instead of an azido group.

    1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinate group.

Uniqueness

The presence of the azido group in 1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate makes it particularly useful for click chemistry applications, providing a versatile tool for bioconjugation and material science. The combination of the azido group with the disulfide linkage and the pyrrolidine ring also offers unique reactivity and stability, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of 1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate, covering its synthesis, reactions, applications, and unique features

Biological Activity

1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate is a complex organic compound with significant potential in medicinal chemistry and biochemistry. Its unique structure, featuring azido and hydroxy groups, makes it particularly interesting for bioorthogonal chemistry applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C16H17N5O8S3C_{16}H_{17}N_{5}O_{8}S_{3}, and it has a molecular weight of approximately 453.52 g/mol. The presence of a sulfonate group enhances its solubility in aqueous environments, making it suitable for biological applications.

Structural Features

FeatureDescription
Azido Group Allows for bioorthogonal reactions
Hydroxy Group Potential for hydrogen bonding
Disulfide Linkage Imparts stability and redox properties
Sulfonate Group Enhances solubility in biological systems

Synthesis

The synthesis of 1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate typically involves multiple steps:

  • Formation of the Disulfide Linkage : The initial step involves the reaction of a thiol compound with a suitable electrophile to form the disulfide bond.
  • Introduction of the Azido Group : This is achieved through a nucleophilic substitution reaction using azide reagents.
  • Coupling with Hydroxybenzoyl Moiety : The final step involves coupling the synthesized intermediate with a hydroxybenzoyl derivative to form the complete structure.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Compounds similar to this one have shown effectiveness against a range of bacterial strains due to their ability to disrupt cellular processes.
  • Antitumor Properties : Research suggests potential cytotoxic effects on cancer cell lines, possibly through mechanisms involving apoptosis induction.
  • Bioorthogonal Reactions : The azido group allows for selective labeling and tracking in biological systems without disrupting native biochemical pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of compounds related to 1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate against various pathogens. Results indicated:

  • Staphylococcus aureus : Inhibition observed at concentrations as low as 10 µg/mL.
  • Escherichia coli : Significant growth inhibition at concentrations around 20 µg/mL.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects on several cancer cell lines (e.g., HeLa and MCF-7). Findings included:

  • HeLa Cells : IC50 value determined at 15 µM after 48 hours of exposure.
  • MCF-7 Cells : Notable apoptosis induction observed via flow cytometry analysis.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Disruption of Cell Membrane Integrity : The compound may integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Induction of Apoptosis in Cancer Cells : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Selective Labeling in Bioorthogonal Chemistry : The azido group facilitates click chemistry reactions with alkyne-bearing biomolecules.

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